molecular formula C18H37NO B089706 Stearamide CAS No. 124-26-5

Stearamide

Cat. No. B089706
CAS RN: 124-26-5
M. Wt: 283.5 g/mol
InChI Key: LYRFLYHAGKPMFH-UHFFFAOYSA-N
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Description

Stearamide, a fatty acid amide derived from stearic acid, is an organic compound widely studied for its physical and chemical properties. It has attracted attention in various fields due to its unique characteristics and applications. The molecule's structure, synthesis, and interactions play crucial roles in its functionality and utility.

Synthesis Analysis

Stearamide can be synthesized through different methods, including the direct amidation of stearic acid. A notable synthesis approach involves the reaction of stearic acid with amines under specific conditions to yield Stearamide. For instance, ethylene bisstearamide, a derivative of Stearamide, has been synthesized using stearyl chloride and ethylenediamine, achieving a high yield under optimum conditions (Ding Chun-hua, 2003).

Molecular Structure Analysis

The molecular structure of Stearamide has been characterized using various spectroscopic methods. Studies involving infrared linear dichroism have explored the orientation of Stearamide molecules in monolayers, providing insights into the molecular alignment and interactions within these structures (P. Chollet, J. Messier, C. Rosilio, 1976).

Chemical Reactions and Properties

Stearamide participates in several chemical reactions, including interactions with gases such as oxygen and nitric oxide in irradiated states. These reactions lead to the formation of radicals and contribute to understanding the compound's stability and reactivity under various conditions (A. Faucitano, A. Perotti, G. Adler, 1969).

Physical Properties Analysis

The physical properties of Stearamide, such as melting point and solubility, are influenced by its molecular structure and interactions. Research on the lubrication properties of Stearamide has shown its effectiveness in reducing the friction coefficient on polyethylene surfaces, highlighting the compound's potential as a lubricant (B. Briscoe, V. Mustafaev, D. Tabor, 1972).

Chemical Properties Analysis

The chemical behavior of Stearamide under different conditions has been studied extensively. Its role as a corrosion inhibitor for mild steel in hydrochloric acid solutions demonstrates its potential in protective coatings. The compound acts by adsorbing onto the metal surface, significantly reducing corrosion rates (M. Noori, M. Momeni, M. Moayed, 2012).

Scientific Research Applications

  • Rubber Manufacturing : Stearamide enhances the torque properties of silica-loaded styrene-butadiene rubber, acting as a supplementary plasticizing agent, which decreases viscosity and improves rubber-filler interaction (Dhoni, Ginting, & Surya, 2020).

  • Biochemical Research : A stearamide spin probe was used to study light-induced structural changes in rod outer segment membranes in the presence of sodium and calcium ions, highlighting its potential in biochemical analysis (Verma, Berliner, & Smith, 1973).

  • Cosmetics Safety : Stearamide DIBA-Stearate, a derivative used in cosmetics, was evaluated for its safety and potential irritancy, underscoring the importance of thorough testing in cosmetic ingredients (Lanigan, 2001).

  • Corrosion Inhibition : Stearamide acts as an effective corrosion inhibitor for mild steel in hydrochloric acid media, reducing anodic dissolution and retarding hydrogen evolution reaction (Noori, Momeni, & Moayed, 2012).

  • Infrared Spectroscopy : The orientation of molecules in stearamide monolayers has been studied through infrared linear dichroism, indicating its utility in molecular orientation analysis (Chollet, Messier, & Rosilio, 1976).

  • Polymer Film Lubrication : Stearamide is studied for its lubrication properties on polythene surfaces, showing varying effectiveness depending on its coverage and concentration (Briscoe, Mustafaev, & Tabor, 1972).

  • Polymer Additive Migration : The migration of stearamide as a lubricant in vinylidene chloride-acrylonitrile copolymer coatings was studied, providing insights into its behavior as a lubricant in polymer films (Owens, 1970).

  • Steroid Research : Stearamide and its derivatives are considered in the context of steroid research, highlighting the role of such compounds in medical applications and their molecular mechanisms (Lin, Shi, Hu, & Penning, 2016).

Safety And Hazards

Contact with Stearamide may cause irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

octadecanamide
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InChI

InChI=1S/C18H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H2,19,20)
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InChI Key

LYRFLYHAGKPMFH-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)N
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Molecular Formula

C18H37NO
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DSSTOX Substance ID

DTXSID9027025
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Molecular Weight

283.5 g/mol
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Physical Description

Dry Powder; Dry Powder, Pellets or Large Crystals; Pellets or Large Crystals, Colorless solid; [Hawley] Beige powder; [MSDSonline], Solid
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Boiling Point

BP: 250 °C at 12 mm Hg
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Solubility

Insoluble in water, Very soluble in ethyl ether, chloroform, Slightly soluble in alcohol and ether
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Vapor Pressure

0.004 [mmHg]
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Product Name

Octadecanamide

Color/Form

Leaflets from alcohol, Colorless

CAS RN

124-26-5
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Melting Point

107 °C, 109 °C
Record name Stearic acid amide
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Record name Octadecanamide
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Synthesis routes and methods

Procedure details

Oleic acid amide lubricant ##STR1## "ALFLOW E-10" (Nippon Oil and Fats Co., Ltd.) Erucic acid amide lubricant ##STR2## "ALFLOW P-10" (Nippon Oil and Fats Co., Ltd.)
Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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